methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
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Overview
Description
Methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of various functional groups, including a chlorophenyl group, an oxadiazole ring, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the esterification of the benzoic acid derivative to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must be carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 3-(4-chlorophenyl)propanoate
- Benzenepropanoic acid, α,4-dichloro-, methyl ester
- Methyl 3-(p-chlorophenyl)-β-alaninate HCl
Uniqueness
Methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 4-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Overview of the Compound
The compound belongs to a class of oxadiazole derivatives known for their significant biological activities, including antimicrobial, antiviral, and anticancer properties. The structural features of this compound contribute to its unique pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to interact with enzymes involved in microbial and viral replication. This interaction leads to the inhibition of their activity, which is crucial for the compound's antimicrobial and antiviral effects .
- Impact on Cellular Pathways : The compound may interfere with key biochemical pathways such as DNA synthesis and protein translation. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and has shown promising results in inhibiting growth.
Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 15.0 |
Pseudomonas aeruginosa | 20.0 |
This table summarizes the MIC values indicating the effectiveness of the compound against different microbial strains.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 15.0 | Induction of apoptosis via caspase activation |
MDA-MB-231 (Breast Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
HeLa (Cervical Cancer) | 12.5 | Inhibition of DNA synthesis |
These findings highlight the compound's potential as an anticancer agent through various mechanisms including apoptosis and cell cycle regulation .
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against multi-drug resistant strains of bacteria and demonstrated significant inhibitory effects comparable to standard antibiotics .
- Anticancer Research : A study in Cancer Letters reported that the compound induced apoptosis in A549 cells through mitochondrial pathways and significantly reduced tumor growth in xenograft models .
- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry elucidated the molecular interactions between the compound and target proteins involved in cancer progression, providing insights into its mechanism of action .
Properties
IUPAC Name |
methyl 4-[[2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O5/c1-32-23(31)15-6-10-17(11-7-15)25-19(29)13-28-12-2-3-18(22(28)30)21-26-20(27-33-21)14-4-8-16(24)9-5-14/h2-12H,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKDNQDLASGPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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